2,4-D-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

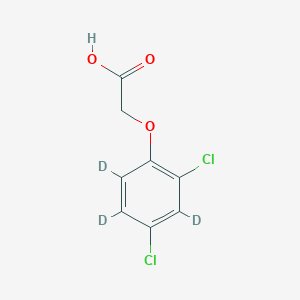

2-(2,4-dichloro-3,5,6-trideuteriophenoxy)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O3/c9-5-1-2-7(6(10)3-5)13-4-8(11)12/h1-3H,4H2,(H,11,12)/i1D,2D,3D | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVSKIKFHRZPJSS-CBYSEHNBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1OCC(=O)O)Cl)[2H])Cl)[2H] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301027985 | |

| Record name | 2,4-D-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301027985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202480-67-9 | |

| Record name | 2,4-D-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301027985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Stability of 2,4-D-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of 2,4-D-d3 (2,4-Dichlorophenoxyacetic acid-d3). Given that this compound is a deuterated analog of 2,4-D, and is primarily utilized as an internal standard in analytical chemistry, much of its chemical behavior is inferred from its non-deuterated counterpart. This guide will present available data for this compound and supplement it with well-established information for 2,4-D where necessary, with clear distinctions made.

Core Chemical Properties

This compound is a synthetic auxin herbicide, a deuterated version of 2,4-D, where three hydrogen atoms on the phenyl ring have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of 2,4-D in various matrices.

Table 1: General Chemical Properties of this compound and 2,4-D

| Property | This compound | 2,4-D |

| IUPAC Name | (2,4-Dichlorophenoxy-d3)acetic acid | (2,4-Dichlorophenoxy)acetic acid |

| Synonyms | 2,4-Dichlorophenoxyacetic acid (ring-D3) | 2,4-D |

| Molecular Formula | C₈H₃D₃Cl₂O₃ | C₈H₆Cl₂O₃ |

| Molecular Weight | 224.06 g/mol | 221.04 g/mol [1] |

| CAS Number | 202480-67-9[2] | 94-75-7[1] |

Table 2: Physical Properties of this compound and 2,4-D

| Property | This compound | 2,4-D |

| Appearance | White to off-white solid (assumed) | White to yellow powder[1] |

| Melting Point | Data not available | 136-140 °C[3] |

| Boiling Point | Data not available | 160 °C at 0.4 mmHg |

| Solubility | Data not available | Water: 900 mg/L at 25 °C; Soluble in ethanol, acetone |

Stability and Storage

The stability of this compound is expected to be very similar to that of 2,4-D. Proper storage is crucial to maintain its integrity as an analytical standard.

Storage Recommendations: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from light and moisture. For long-term storage, refrigeration (2-8°C) is recommended.

Chemical Stability: 2,4-D is stable under normal storage conditions. It is a weak acid and can react with bases. It may be sensitive to light and moisture over long periods.

Environmental Fate and Degradation: The environmental degradation of 2,4-D has been extensively studied. It is susceptible to microbial degradation in soil and water. The half-life of 2,4-D in aerobic soil is approximately 6.2 days. In aquatic environments, its half-life can range from 15 days in aerobic conditions to over 41 days in anaerobic conditions. Photodegradation can also occur in the presence of sunlight.

Experimental Protocols

General Protocol for Analysis of 2,4-D using this compound as an Internal Standard

This protocol outlines a general workflow for the quantification of 2,4-D in a sample matrix (e.g., water, soil, biological tissue) using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

1. Sample Preparation:

-

A known amount of the sample is accurately weighed or measured.

-

A precise volume of a standard solution of this compound is added to the sample as an internal standard.

-

Extraction of 2,4-D and this compound from the sample matrix is performed using an appropriate solvent (e.g., acetonitrile, methanol) and technique (e.g., solid-phase extraction, liquid-liquid extraction).

-

The extract is then concentrated and reconstituted in a suitable solvent for HPLC analysis.

2. HPLC-MS/MS Analysis:

-

HPLC System: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient of acidified water and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

-

Mass Spectrometer: Operated in negative ion mode, monitoring for the specific mass-to-charge ratios (m/z) of the deprotonated molecular ions of 2,4-D and this compound and their respective fragment ions.

-

Quantification: The ratio of the peak area of 2,4-D to the peak area of this compound is used to construct a calibration curve and quantify the amount of 2,4-D in the unknown sample.

Visualizations

Logical Workflow for Sample Analysis

Caption: General workflow for the analysis of 2,4-D using this compound as an internal standard.

Conceptual Stability Testing Workflow

Caption: A conceptual workflow for conducting stability studies on this compound.

References

A Technical Guide to the Synthesis and Isotopic Purity of 2,4-D-d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and isotopic purity analysis of 2,4-Dichlorophenoxyacetic acid-d3 (2,4-D-d3). As a stable isotope-labeled internal standard, high-purity this compound is critical for accurate quantification in metabolic studies, environmental monitoring, and pharmacokinetic research. This document outlines a detailed synthetic protocol and the primary analytical methods for quality control.

Synthesis of this compound

The synthesis of this compound follows the well-established Williamson ether synthesis pathway, analogous to the production of its unlabeled counterpart.[1][2] The key to producing the deuterated variant is the use of a deuterated precursor, specifically 2,4-Dichlorophenol-d3, where the three remaining protons on the aromatic ring are substituted with deuterium. The general reaction involves the condensation of a sodium phenoxide with sodium chloroacetate.[3][4]

Synthetic Workflow

The synthesis is a two-step, one-pot reaction. First, the deuterated phenol is deprotonated with a strong base to form the more nucleophilic phenoxide. This is followed by nucleophilic attack on the chloroacetate salt to form the ether linkage. The final product is isolated by acidification.

Experimental Protocol

This protocol is adapted from established methods for phenoxyacetic acid synthesis.[5]

Materials:

-

2,4-Dichlorophenol-d3 (1.0 eq)

-

Chloroacetic acid (1.1 eq)

-

Sodium hydroxide (NaOH) (2.1 eq)

-

Ethanol (EtOH)

-

Deionized Water (H₂O)

-

Hydrochloric acid (HCl), 2 M

Procedure:

-

Prepare Sodium Chloroacetate Solution: In a round-bottom flask under an ice-water bath, dissolve chloroacetic acid (1.1 eq) in deionized water. Carefully add a 30% NaOH solution (1.1 eq) dropwise to adjust the pH to 8-9, forming the sodium chloroacetate solution.

-

Prepare Sodium Phenoxide Solution: In a separate reaction flask equipped with a reflux condenser and magnetic stirrer, dissolve NaOH (1.0 eq) in a mixture of deionized water and ethanol. Slowly add 2,4-Dichlorophenol-d3 (1.0 eq) to this solution and stir at room temperature for 20 minutes to ensure complete formation of the sodium phenoxide.

-

Reaction: Add the prepared sodium chloroacetate solution to the sodium phenoxide solution. Heat the mixture to reflux (approximately 100-105°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Acidify the solution to a pH of 1-2 by slowly adding 2 M HCl. A white precipitate of this compound will form.

-

Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold, dilute HCl followed by cold deionized water to remove inorganic salts. The crude product can be further purified by recrystallization from an ethanol/water mixture to yield the final product as a white crystalline solid. Dry the purified product in a vacuum oven overnight.

Isotopic Purity Assessment

The quality of a stable isotope-labeled standard is defined by its chemical and isotopic purity. Accurate determination of isotopic purity is essential and is typically achieved using a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

Analytical Workflow

A dual-pronged approach ensures a comprehensive characterization of the final product. HRMS provides the distribution of all isotopologues, while ¹H-NMR confirms the position of deuteration and quantifies any residual proton signals.

Protocol 1: Isotopic Purity by LC-HRMS

This method determines the relative abundance of this compound and its lower-deuterated and unlabeled isotopologues.

Instrumentation & Conditions:

-

System: UHPLC coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Ionization Mode: Electrospray Ionization (ESI), negative mode.

-

Scan Mode: Full scan from m/z 200-250.

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in methanol at 1 mg/mL. Dilute this stock to a working concentration of ~1 µg/mL using the initial mobile phase composition.

-

LC-MS Analysis: Inject the sample and acquire data in full scan mode.

-

Data Analysis:

-

Extract the ion chromatograms for the [M-H]⁻ ions of each expected isotopologue. The theoretical m/z values are approximately:

-

d0 (unlabeled C₈H₅Cl₂O₃⁻): 218.96

-

d1 (C₈H₄DCl₂O₃⁻): 219.97

-

d2 (C₈H₃D₂Cl₂O₃⁻): 220.97

-

d3 (C₈H₂D₃Cl₂O₃⁻): 221.98

-

-

Integrate the peak areas for each isotopologue.

-

Calculate the percentage of each isotopologue relative to the total integrated area of all species. Apply corrections for the natural abundance of ¹³C for the highest accuracy.

-

Protocol 2: Residual Proton Analysis by ¹H-NMR

This method confirms that deuteration occurred at the correct positions (the aromatic ring) and quantifies the percentage of non-deuterated sites.

Instrumentation & Conditions:

-

System: NMR Spectrometer, 400 MHz or higher.

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of DMSO-d6 in a clean NMR tube.

-

¹H-NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum.

-

Data Analysis:

-

The ¹H-NMR spectrum of unlabeled 2,4-D shows distinct signals for the three aromatic protons and the methylene protons.

-

In the spectrum of high-purity this compound, the signals corresponding to the aromatic protons should be absent or significantly reduced to very small residual peaks.

-

The isotopic purity (D%) can be calculated by comparing the integration of the residual aromatic proton signals to the integration of the non-deuterated methylene (-OCH₂COOH) signal, which serves as an internal reference.

-

Data Summary

The quality of a batch of synthesized this compound is summarized by several key parameters. The following table presents typical specification data for a high-quality batch.

| Parameter | Method | Typical Specification |

| Chemical Purity | HPLC | >99.0% |

| Isotopic Enrichment (D) | Mass Spectrometry | ≥98.0% |

| Isotopologue Distribution | ||

| d0 (Unlabeled) | Mass Spectrometry | <0.5% |

| d1 | Mass Spectrometry | <1.0% |

| d2 | Mass Spectrometry | <2.0% |

| d3 (Desired) | Mass Spectrometry | >96.5% |

| Residual ¹H Signal | ¹H-NMR | <2% at aromatic positions |

Disclaimer: The experimental protocols provided are intended as a guide for trained professionals. All procedures should be performed in a suitable laboratory setting with appropriate safety precautions.

References

- 1. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 2. acs.org [acs.org]

- 3. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

Deconstructing the 2,4-D-d3 Certificate of Analysis: An In-depth Technical Guide

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) is a critical document that guarantees the quality and purity of a chemical standard. This guide provides a detailed explanation of a typical CoA for 2,4-D-d3, a deuterated internal standard essential for quantitative analysis. Understanding the components of this document is paramount for ensuring the accuracy and reliability of experimental results.

A Certificate of Analysis is a formal document from the manufacturer that provides detailed information about a specific batch or lot of a chemical product.[1][2][3] It serves as a guarantee of quality and compliance with specifications.[2][3] For a deuterated standard like this compound, the CoA provides crucial data on its identity, purity, and isotopic enrichment.

Product and Batch Information

This initial section of the CoA provides fundamental identification details for the specific product batch. It is crucial for traceability and ensuring the correct material is being used.

| Parameter | Example Data |

| Product Name | 2,4-Dichlorophenoxy-d3-acetic acid (this compound) |

| Catalog Number | D-5750 |

| Lot/Batch Number | 12345A |

| CAS Number | 202480-67-9 |

| Molecular Formula | C₈H₃D₃Cl₂O₃ |

| Molecular Weight | 224.06 g/mol |

| Date of Analysis | 2025-11-20 |

| Retest Date | 2028-11-20 |

Physical and Chemical Properties

This section outlines the physical and chemical characteristics of the substance, which are important for handling, storage, and solution preparation.

| Parameter | Specification | Result |

| Appearance | White to off-white solid | Conforms |

| Solubility | Soluble in Methanol, Acetonitrile | Conforms |

| Melting Point | 138-142 °C | 140.5 °C |

Quantitative Analysis Data

The core of the CoA lies in the quantitative data, which certifies the purity and isotopic composition of the standard. These values are determined through rigorous analytical testing.

| Analysis | Test Method | Specification | Result |

| Chemical Purity by HPLC | HPLC-UV | ≥98.0% | 99.5% |

| Isotopic Enrichment | ¹H NMR / LC-MS/MS | ≥98 atom % D | 99.2 atom % D |

| Residual Solvents | GC-MS | ≤0.5% | <0.1% |

| Water Content | Karl Fischer Titration | ≤0.5% | 0.2% |

| Assay (as is) | HPLC-UV | Report Value | 99.2% |

Experimental Protocols

Detailed methodologies are crucial for understanding how the quantitative data was generated and for replicating similar analyses if necessary.

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the chemical purity of the this compound standard by separating it from any non-deuterated or other impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 283 nm.

-

Injection Volume: 10 µL.

-

Standard Preparation: A stock solution of this compound is prepared in acetonitrile. Working standards of varying concentrations are made by diluting the stock solution.

-

Analysis: The peak area of the main component is compared to the total peak area of all components in the chromatogram to calculate the purity percentage.

-

Isotopic Enrichment by Mass Spectrometry

-

Objective: To determine the percentage of deuterium atoms in the this compound molecule.

-

Instrumentation: A Liquid Chromatography-Tandem Mass Spectrometer (LC-MS/MS).

-

Method:

-

Chromatography: The sample is introduced into the mass spectrometer via an LC system to separate the analyte from the matrix.

-

Ionization: Electrospray ionization (ESI) in negative mode is typically used.

-

Mass Analysis: The mass-to-charge ratios (m/z) of the molecular ions are measured. The relative intensities of the ions corresponding to the deuterated (d3) and non-deuterated (d0) forms of 2,4-D are compared.

-

Calculation: The isotopic enrichment is calculated based on the relative abundance of the deuterated and non-deuterated species.

-

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure of this compound and the position of the deuterium labels.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz).

-

Method:

-

Sample Preparation: The this compound sample is dissolved in a deuterated solvent (e.g., DMSO-d6).

-

¹H NMR: The absence of signals at specific chemical shifts corresponding to the deuterated positions confirms the isotopic labeling.

-

¹³C NMR: The carbon spectrum is analyzed to ensure the overall carbon skeleton is correct.

-

Diagrams

To visualize the relationships and workflows, the following diagrams are provided.

Caption: Workflow for the generation of a this compound Certificate of Analysis.

Caption: Relationship between analytical techniques and certified properties.

Certification and Approval

The final section of the CoA includes the signature of an authorized quality assurance representative, certifying that the information presented is accurate and that the product meets the established specifications. This signature provides the final validation of the product's quality.

References

- 1. Development and validation of two analytical strategies for the determination of glucosides of acidic herbicides in cereals and oilseed matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 2. epa.gov [epa.gov]

- 3. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physical and Chemical Characteristics of 2,4-Dichlorophenoxyacetic acid-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 2,4-Dichlorophenoxyacetic acid-d3 (2,4-D-d3). This deuterated analog of the widely used herbicide 2,4-D is a valuable tool in various research applications, including metabolic studies, environmental fate analysis, and as an internal standard in analytical chemistry. This document outlines its fundamental properties, details experimental protocols for their determination, and visualizes key related pathways and workflows.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of 2,4-Dichlorophenoxyacetic acid-d3. Due to the limited availability of specific experimental data for the deuterated form, values for the non-deuterated analog, 2,4-Dichlorophenoxyacetic acid (2,4-D), are provided for comparison where d3-specific data is not available.

| Property | 2,4-Dichlorophenoxyacetic acid-d3 | 2,4-Dichlorophenoxyacetic acid (for comparison) |

| Chemical Formula | C₈H₃D₃Cl₂O₃[1] | C₈H₆Cl₂O₃[2] |

| Molecular Weight | 224.06 g/mol [1] | 221.04 g/mol [2][3] |

| Appearance | Not explicitly specified; likely a white to light yellow powder | White to yellow crystalline powder |

| Melting Point | Data not available | 136-140 °C |

| Boiling Point | Data not available | 160 °C at 0.4 mmHg |

| Water Solubility | Data not available | Slightly soluble; 900 mg/L |

| Solubility in Organic Solvents | Data not available | Soluble in ethanol, acetone, and dioxane |

| CAS Number | 202480-67-9 | 94-75-7 |

Experimental Protocols

This section details the methodologies for determining the key physical properties of 2,4-Dichlorophenoxyacetic acid-d3.

Melting Point Determination

Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this occurs over a narrow temperature range. This method utilizes a capillary tube heated in a calibrated apparatus.

Methodology:

-

Sample Preparation: A small amount of dry, powdered 2,4-Dichlorophenoxyacetic acid-d3 is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range is the melting point.

-

Replicates: The determination is repeated at least twice for accuracy.

Boiling Point Determination

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For small sample volumes, a micro-boiling point determination method is employed.

Methodology:

-

Sample Preparation: A small volume (a few milliliters) of liquid 2,4-Dichlorophenoxyacetic acid-d3 (if in liquid form, or dissolved in a high-boiling point solvent) is placed in a small test tube.

-

Capillary Inversion: A sealed-end capillary tube is placed, open-end down, into the test tube.

-

Heating: The test tube is gently heated in a heating block or oil bath.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. The heating is then discontinued. The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.

-

Pressure Correction: The observed boiling point is corrected to standard atmospheric pressure if necessary.

Solubility Determination (Shake-Flask Method)

Principle: This method determines the equilibrium solubility of a compound in a specific solvent at a given temperature. It involves creating a saturated solution and then measuring the concentration of the dissolved solute.

Methodology:

-

Sample Preparation: An excess amount of solid 2,4-Dichlorophenoxyacetic acid-d3 is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.

-

Equilibration: The flask is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration through a fine-pore filter.

-

Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a mass spectrometry (MS) or UV detector. A calibration curve with known standards is used for accurate quantification.

-

Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.

Visualizations

Auxin Signaling Pathway

2,4-D and its deuterated analogs act as synthetic auxins, a class of plant growth regulators. They exert their herbicidal effects by overwhelming the natural auxin signaling pathway, leading to uncontrolled growth and ultimately, plant death. The core of this pathway involves the TIR1/AFB family of auxin receptors, the Aux/IAA transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors.

Caption: Auxin signaling pathway initiated by this compound.

Experimental Workflow for Physical Property Determination

The following diagram illustrates a generalized workflow for the experimental determination of the physical characteristics of a chemical compound like 2,4-Dichlorophenoxyacetic acid-d3.

Caption: A generalized experimental workflow.

References

2,4-D-d3 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the deuterated form of 2,4-Dichlorophenoxyacetic acid (2,4-D), 2,4-D-d3. This isotopically labeled compound is a critical tool in analytical and research settings, particularly for the accurate quantification of 2,4-D in various matrices. This document outlines its chemical properties, a detailed experimental protocol for its use as an internal standard, and an overview of the biological pathways of its non-labeled counterpart.

Core Compound Information

This compound is a stable, isotopically labeled version of the widely used herbicide 2,4-D. The deuterium labels provide a distinct mass signature, making it an ideal internal standard for mass spectrometry-based analytical methods.

Quantitative Data Summary

| Property | Value | Reference |

| CAS Number | 202480-67-9 | [1] |

| Molecular Weight | 224.06 g/mol | [1] |

| Molecular Formula | C₈H₃D₃Cl₂O₃ | [1] |

| Synonyms | (2,4-Dichlorophenoxy-d3)acetic acid | N/A |

| Unlabeled CAS Number | 94-75-7 | [1] |

| Unlabeled Molecular Weight | 221.04 g/mol | N/A |

Synthesis and Manufacturing

The synthesis of this compound is not widely published in detail in publicly available literature, as it is a specialized chemical produced by a limited number of suppliers. However, the general synthesis of 2,4-D involves the reaction of 2,4-dichlorophenol with chloroacetic acid. The deuterated version would be synthesized using a deuterated precursor, such as a deuterated 2,4-dichlorophenol.

Applications in Research and Analysis

The primary application of this compound is as an internal standard in isotope dilution mass spectrometry for the quantification of 2,4-D. Its chemical and physical properties are nearly identical to those of 2,4-D, ensuring that it behaves similarly during sample preparation, extraction, and chromatographic separation. However, its increased mass allows it to be distinguished from the non-labeled analyte by a mass spectrometer, enabling highly accurate and precise quantification.

Experimental Protocol: Quantification of 2,4-D in Water Samples using LC-MS/MS with this compound Internal Standard

This protocol provides a detailed methodology for the analysis of 2,4-D in water samples, employing this compound as an internal standard for accurate quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials and Reagents

-

2,4-D analytical standard

-

This compound internal standard

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid

-

Ultrapure water

-

Sample collection vials

-

LC-MS vials

Sample Preparation

-

Collect water samples in appropriate containers.

-

To a 1 mL aliquot of the water sample, add a known concentration of this compound internal standard.

-

Acidify the sample with formic acid to a pH of approximately 3.

-

Vortex the sample for 30 seconds.

-

The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

-

LC Column: C18 reverse-phase column

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient to separate 2,4-D from other matrix components.

-

Injection Volume: 10 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode

-

MRM Transitions:

-

2,4-D: Precursor ion (m/z) -> Product ion (m/z)

-

This compound: Precursor ion (m/z) -> Product ion (m/z)

-

Data Analysis

-

Integrate the peak areas for both the 2,4-D and this compound MRM transitions.

-

Calculate the response ratio of 2,4-D to this compound.

-

Generate a calibration curve using known concentrations of 2,4-D analytical standard spiked with the same concentration of this compound internal standard.

-

Quantify the concentration of 2,4-D in the unknown samples by comparing their response ratios to the calibration curve.

Visualizations

Experimental Workflow for 2,4-D Quantification

Caption: Workflow for the quantification of 2,4-D using this compound as an internal standard.

Signaling Pathway of 2,4-D as a Synthetic Auxin

2,4-D acts as a synthetic auxin, a plant hormone that regulates growth and development.[2] At herbicidal concentrations, it overwhelms the plant's normal hormonal balance, leading to uncontrolled growth and ultimately, death in susceptible broadleaf plants.

Caption: Simplified signaling pathway of 2,4-D leading to herbicidal action in plants.

References

In-depth Technical Guide: 2,4-D-d3 as a Stable Isotope-Labeled Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichlorophenoxyacetic acid (2,4-D) is a widely used herbicide for the control of broadleaf weeds.[1] Its prevalence in agriculture and environmental monitoring necessitates accurate and reliable quantification methods. Stable isotope-labeled internal standards are crucial for achieving high precision and accuracy in mass spectrometry-based analyses by correcting for matrix effects and variations in sample preparation and instrument response. This guide provides a comprehensive overview of the use of 2,4-D-d3 as a stable isotope-labeled internal standard for the quantification of 2,4-D.

Core Principles of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically enriched version of the analyte (the internal standard) to the sample. The ratio of the signal from the native analyte to that of the labeled standard is then used for quantification. This approach effectively compensates for losses during sample processing and fluctuations in instrument performance.

Physicochemical Properties of 2,4-D and this compound

A summary of the key physicochemical properties of 2,4-D and its deuterated analog, this compound, is presented in the table below.

| Property | 2,4-D | This compound |

| Chemical Formula | C₈H₆Cl₂O₃ | C₈H₃D₃Cl₂O₃ |

| Molecular Weight | 221.04 g/mol | 224.06 g/mol |

| CAS Number | 94-75-7 | 202480-67-9[2] |

| Appearance | White to yellow powder[1] | Not specified, typically similar to unlabeled form |

| Melting Point | 140.5 °C[1] | Not specified, typically similar to unlabeled form |

| Solubility in Water | 900 mg/L[1] | Not specified, typically similar to unlabeled form |

Experimental Protocols

The following sections detail a general workflow for the quantification of 2,4-D in environmental and biological matrices using this compound as an internal standard, primarily employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials and Reagents

-

2,4-D analytical standard

-

This compound stable isotope-labeled standard

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid or acetic acid

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

-

Syringe filters (0.22 µm)

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of 2,4-D and this compound into separate 10 mL volumetric flasks. Dissolve in methanol and bring to volume. Store at -20°C.

-

Intermediate Stock Solutions (10 µg/mL): Dilute the primary stock solutions 1:100 with methanol to obtain intermediate stock solutions.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the 2,4-D intermediate stock solution with a suitable solvent (e.g., 50:50 methanol:water). Each calibration standard should be spiked with a constant concentration of the this compound internal standard from its intermediate stock solution. The concentration of the internal standard should be chosen to be in the mid-range of the calibration curve.

Sample Preparation

The following is a generalized sample preparation workflow. Specific matrix types may require modifications.

Caption: A generalized workflow for sample preparation.

Detailed Steps:

-

Sample Collection and Fortification: Collect a known volume or weight of the sample. Add a precise volume of the this compound intermediate stock solution to the sample to achieve a target concentration similar to the expected analyte concentration.

-

Extraction:

-

Water Samples: Acidify the water sample with formic or acetic acid to a pH of approximately 2-3. The sample can then be directly injected or pre-concentrated using solid-phase extraction (SPE). For SPE, condition the cartridge with methanol and then water. Load the acidified sample, wash with water, and elute the analytes with methanol or acetonitrile.

-

Soil/Sediment Samples: Extract the sample with an appropriate solvent mixture, such as acidified methanol or acetonitrile, often with the aid of sonication or shaking. Centrifuge the sample and collect the supernatant.

-

Biological Samples (e.g., Urine): Enzymatic hydrolysis may be necessary to deconjugate metabolites of 2,4-D. Following hydrolysis, the sample can be treated similarly to water samples, often with a protein precipitation step (e.g., with acetonitrile) followed by SPE.

-

-

Cleanup and Concentration: The extracted sample may require further cleanup to remove interfering matrix components. This is often achieved using SPE. The eluate from the SPE cartridge is typically evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase for LC-MS/MS analysis.

-

Filtration: Filter the final extract through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column is commonly used (e.g., ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase: A gradient elution with water and acetonitrile or methanol, both containing a small amount of acid (e.g., 0.1-0.5% formic acid), is typical.

-

Flow Rate: A flow rate of 0.2-0.5 mL/min is common.

-

Injection Volume: Typically 5-20 µL.

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally used for the analysis of acidic herbicides like 2,4-D.

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for both 2,4-D and this compound are monitored for quantification and confirmation. Representative MRM transitions are provided in the table below.

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| 2,4-D | 219 | 161 | 125 |

| This compound | 222 | 164 | 127 |

Note: Optimal MRM transitions and collision energies should be determined empirically on the specific mass spectrometer being used.

Data Analysis and Quantification

-

Calibration Curve: A calibration curve is constructed by plotting the ratio of the peak area of 2,4-D to the peak area of this compound against the concentration of 2,4-D in the working standard solutions. A linear regression with a weighting factor (e.g., 1/x) is typically applied.

-

Quantification: The concentration of 2,4-D in the samples is calculated from the calibration curve using the measured peak area ratio of the analyte to the internal standard.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of 2,4-D using a stable isotope-labeled internal standard. The values are representative and may vary depending on the matrix, instrumentation, and specific method parameters.

Table 1: Linearity and Range

| Matrix | Calibration Range | Correlation Coefficient (r²) | Reference |

| Drinking Water | 5 - 1000 ng/L | > 0.995 | |

| Soybean & Corn | 10 - 500 ng/g | Not specified, but good accuracy and precision reported | |

| Egg & Milk | 10 - 500 ng/g | Not specified, but good accuracy and precision reported | |

| Human Urine | 0.1 - 200 ng/mL | > 0.99 |

Table 2: Recovery and Precision

| Matrix | Spiked Concentration | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |

| Drinking Water | 100 ng/L | 107 - 117 | Not specified | |

| Soybean & Corn | 10, 100, 500 ng/g | 86 - 107 | < 10 | |

| Egg | 10, 100, 500 ng/g | 91.9 - 97.3 | < 7 | |

| Milk | 10, 100, 500 ng/g | 90.0 - 105.6 | < 7 | |

| Human Urine | Multiple levels | 91 - 102 | 5.9 - 11.5 | |

| Soil | 0.1 - 4.0 mg/kg | 85 - 111 | Not specified |

Table 3: Limits of Detection (LOD) and Quantification (LOQ)

| Matrix | LOD | LOQ | Reference |

| Drinking Water | 2.5 ng/L | 5 ng/L | |

| Water | 0.03 µg/L | 0.10 µg/L | |

| Soil | 0.03 mg/kg | 0.1 mg/kg | |

| Human Urine | 0.1 - 0.6 ng/mL | Not specified |

Signaling Pathway of 2,4-D as a Synthetic Auxin

2,4-D acts as a synthetic auxin, mimicking the effects of the natural plant hormone indole-3-acetic acid (IAA) but with greater stability. At herbicidal concentrations, it leads to uncontrolled growth and ultimately death in susceptible broadleaf plants. The core of the auxin signaling pathway involves the TIR1/AFB family of F-box proteins, which act as auxin receptors.

References

The Gold Standard: Utilizing 2,4-D-d3 as a Reference Material for Accurate Herbicide Analysis

An In-depth Technical Guide for Researchers and Analytical Scientists

The widespread use of the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D) for broadleaf weed control necessitates robust and accurate analytical methods to monitor its presence in environmental and biological matrices.[1][2][3][4] The complexity of these matrices often introduces variability and potential inaccuracies in quantification. To overcome these challenges, the use of a stable isotope-labeled internal standard, such as 2,4-D-d3, is paramount. This technical guide provides a comprehensive overview of the application of this compound as a reference material for the precise and reliable analysis of 2,4-D.

Synthesis of this compound: A Labeled Counterpart for Precision

The synthesis of this compound, while not extensively detailed in publicly available literature, can be achieved by adapting established methods for the synthesis of 2,4-D.[1] The key modification involves the use of deuterated starting materials. A common route for 2,4-D synthesis is the condensation of 2,4-dichlorophenol with chloroacetic acid. To produce this compound, deuterated 2,4-dichlorophenol (2,4-dichlorophenol-d3) would be reacted with chloroacetic acid. The deuteration of the phenol ring provides the necessary mass difference for distinction from the native 2,4-D in mass spectrometry-based analyses.

Alternatively, another synthetic route involves the chlorination of phenoxyacetic acid. In this case, deuterated phenoxyacetic acid (phenoxyacetic acid-d5) could be chlorinated to yield 2,4-D with deuterium atoms on the phenyl ring. The choice of synthetic route depends on the availability and cost of the deuterated starting materials.

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

The use of this compound as an internal standard relies on the principle of Isotope Dilution Mass Spectrometry (IDMS). This powerful analytical technique provides high accuracy and precision by correcting for sample matrix effects and variations in sample preparation and instrument response.

A known amount of the isotopically labeled standard (this compound) is added to the unknown sample containing the native analyte (2,4-D) at the beginning of the analytical procedure. The labeled standard, being chemically identical to the analyte, behaves in the same manner throughout extraction, cleanup, and analysis. Any loss of the analyte during these steps will be accompanied by a proportional loss of the internal standard.

During analysis by mass spectrometry, the instrument distinguishes between the native 2,4-D and the deuterated this compound based on their mass-to-charge ratio (m/z) difference. The concentration of the native 2,4-D in the sample is then determined by measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard.

Experimental Protocol for Herbicide Analysis using this compound

This section details a comprehensive experimental protocol for the analysis of 2,4-D in water samples using this compound as an internal standard, adapted from established EPA methodologies.

Sample Preparation: Solid-Phase Extraction (SPE)

-

Sample Fortification : To a 40 mL water sample, add a known amount of this compound internal standard solution.

-

Acidification : Acidify the sample with 1.0 mL of 1 N hydrochloric acid (HCl).

-

SPE Cartridge Conditioning : Condition an Oasis MCX solid-phase extraction cartridge (60-mg, 3-mL) by passing 1 mL of methanol followed by two 1 mL aliquots of 0.1 N HCl.

-

Sample Loading : Apply the acidified water sample to the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.

-

Cartridge Washing : Wash the cartridge with 1 mL of 0.1 N HCl to remove interferences.

-

Analyte Elution : Elute the retained 2,4-D and this compound with two 0.5 mL aliquots of a solution of acetonitrile:methanol (80:20, v:v) containing 0.1% acetic acid.

-

Concentration and Reconstitution : Evaporate the eluate to approximately 0.5 mL under a gentle stream of nitrogen at 40°C. Reconstitute the sample to a final volume of 1.0 mL with water containing 0.1% acetic acid.

LC-MS/MS Analysis

-

Liquid Chromatograph : Agilent 1200 series or equivalent.

-

Mass Spectrometer : Agilent 6410B Triple Quadrupole or equivalent.

-

Analytical Column : Zorbax Eclipse XDB-C18 (2.1 x 150 mm, 3.5 µm).

-

Column Temperature : 25°C.

-

Injection Volume : 5 µL.

-

Mobile Phase A : Water with 0.1% formic acid.

-

Mobile Phase B : Acetonitrile with 0.1% formic acid.

-

Flow Rate : 0.35 mL/min.

-

Gradient Program : A linear gradient is typically employed, starting with a higher percentage of mobile phase A and increasing the percentage of mobile phase B to elute the analytes. A representative gradient is 50% B ramped to 100% B over 1 minute, held for 5 minutes, then returned to 50% B.

-

Ionization Mode : Electrospray Ionization (ESI) in negative mode.

-

Multiple Reaction Monitoring (MRM) Transitions :

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 2,4-D | 219 | 161 | 10 |

| 221 | 163 | 10 | |

| This compound | 222 | 164 | 10 |

| 224 | 166 | 10 |

Note: The second transition for each compound serves as a qualifier ion for confirmation.

Quantitative Data Summary

The use of this compound as an internal standard allows for the generation of highly accurate and precise quantitative data. The following tables summarize typical performance data from validated methods for 2,4-D analysis.

Table 1: Method Detection and Quantification Limits

| Matrix | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) | Reference |

| Drinking Water | 0.03 | 0.10 | |

| Ground Water | 0.03 | 0.10 | |

| Surface Water | 0.03 | 0.10 |

Table 2: Recovery and Precision Data in Water Matrices

| Matrix | Fortification Level (µg/L) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |

| Drinking Water | 0.10 (LOQ) | 95 | 5 | |

| 1.00 (10xLOQ) | 98 | 4 | ||

| 5.00 (50xLOQ) | 102 | 3 | ||

| Ground Water | 0.10 (LOQ) | 92 | 6 | |

| 1.00 (10xLOQ) | 96 | 5 | ||

| 5.00 (50xLOQ) | 100 | 4 | ||

| Surface Water | 0.10 (LOQ) | 89 | 7 | |

| 1.00 (10xLOQ) | 94 | 6 | ||

| 5.00 (50xLOQ) | 98 | 5 |

Metabolic Pathway of 2,4-D

Understanding the metabolic fate of 2,4-D in target and non-target organisms is crucial for interpreting analytical results and assessing potential environmental and health impacts. In plants, 2,4-D can undergo various transformations, including hydroxylation, conjugation with sugars or amino acids, and side-chain cleavage.

References

An In-depth Technical Guide on the Core Mechanism of Action of 2,4-D and its Deuterated Analog

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Mechanism of Action of 2,4-D

2,4-D functions as a synthetic auxin, a class of plant growth regulators that emulate the effects of the endogenous auxin, IAA.[1][2] At herbicidal concentrations, 2,4-D overwhelms the plant's homeostatic mechanisms, leading to a cascade of physiological disruptions that result in plant death.

Perception and Signal Transduction

The primary site of 2,4-D action is the auxin signaling pathway, which is initiated by its binding to a co-receptor complex consisting of an F-box protein, either TRANSPORT INHIBITOR RESPONSE 1 (TIR1) or an AUXIN SIGNALING F-BOX (AFB) protein, and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor.[1][3] This binding event stabilizes the interaction between TIR1/AFB and the Aux/IAA protein, targeting the latter for ubiquitination by the SCFTIR1/AFB E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome.[1]

The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which are transcription factors that bind to auxin-responsive elements (AuxREs) in the promoters of early auxin-responsive genes, thereby activating their transcription.

Downstream Physiological Effects

The activation of auxin-responsive genes triggers a series of physiological events that are ultimately detrimental to the plant:

-

Ethylene Biosynthesis: 2,4-D treatment leads to a rapid increase in the production of ethylene, a plant hormone associated with senescence and stress responses. This is primarily achieved by upregulating the transcription of genes encoding ACC synthase, a key enzyme in the ethylene biosynthesis pathway.

-

Abscisic Acid (ABA) Accumulation: The increased ethylene production, in turn, stimulates the biosynthesis of abscisic acid, another stress-related hormone that contributes to growth inhibition.

-

Generation of Reactive Oxygen Species (ROS): 2,4-D induces oxidative stress through the production of ROS. This leads to cellular damage, including lipid peroxidation and membrane leakage, contributing to the necrotic symptoms observed in treated plants.

-

Uncontrolled Cell Division and Elongation: The sustained activation of the auxin signaling pathway leads to uncontrolled and disorganized cell division and elongation, particularly in the vascular tissues. This results in characteristic symptoms such as epinasty (downward bending of leaves), stem and petiole twisting, and callus formation.

-

Senescence and Cell Death: The culmination of these physiological disturbances is premature senescence and programmed cell death, leading to the demise of the plant.

Mechanism of Action of Deuterated 2,4-D: A Theoretical Perspective

While no direct experimental data on the mechanism of action of a deuterated 2,4-D analog is currently available, its behavior can be predicted based on the principles of the kinetic isotope effect (KIE). The KIE describes the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. Replacing hydrogen with its heavier isotope, deuterium, results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. Consequently, reactions that involve the cleavage of a C-H bond in the rate-determining step will proceed more slowly when hydrogen is replaced with deuterium.

Impact on Metabolism

The metabolism of 2,4-D in plants is a key determinant of its herbicidal activity and selectivity. The primary route of detoxification involves hydroxylation of the aromatic ring, a reaction often catalyzed by cytochrome P450 monooxygenases. This hydroxylation involves the cleavage of a C-H bond on the aromatic ring.

Therefore, it is hypothesized that a deuterated 2,4-D analog, where the hydrogens on the aromatic ring are replaced with deuterium, would exhibit a slower rate of metabolic detoxification in plants. This is due to the primary kinetic isotope effect, which would increase the activation energy required for the C-D bond cleavage during hydroxylation.

Potential Consequences for Herbicidal Activity

A slower rate of metabolism for the deuterated 2,4-D analog could have several implications for its herbicidal activity:

-

Increased Potency: By persisting in its active form for a longer duration within the plant, the deuterated analog may exhibit enhanced herbicidal efficacy at lower application rates.

-

Altered Selectivity: The basis of selectivity of 2,4-D between susceptible broadleaf weeds and tolerant grass species is partly due to differential rates of metabolism. A change in the metabolic rate of the deuterated analog could potentially alter this selectivity profile.

-

Modified Persistence: Slower degradation within the plant could lead to longer persistence of the herbicidal activity, which may be advantageous for long-term weed control but could also have implications for carryover in the soil and effects on subsequent crops.

Quantitative Data

While direct comparative quantitative data for 2,4-D and its deuterated analog is not available in the literature, the following tables summarize typical quantitative data for 2,4-D from various studies. These tables provide a baseline for what would need to be measured in a comparative study.

Table 1: Herbicidal Activity of 2,4-D

| Plant Species | Parameter | Value | Reference |

| Amaranthus tuberculatus (Susceptible) | GR50 (g ha-1) | 22 | |

| Amaranthus tuberculatus (Resistant) | GR50 (g ha-1) | 176 |

Table 2: Metabolism of 2,4-D in Plants

| Plant Species | Parameter | Value (hours) | Reference |

| Amaranthus tuberculatus (Susceptible) | Half-life | 105 | |

| Amaranthus tuberculatus (Resistant) | Half-life | 22 |

Experimental Protocols

The following section details the experimental protocols that can be employed to conduct a comprehensive comparative study of 2,4-D and its deuterated analog.

Synthesis of Deuterated 2,4-D

A common method for the synthesis of deuterated aromatic compounds is through acid-catalyzed hydrogen-deuterium exchange.

Protocol: Synthesis of Deuterated 2,4-Dichlorophenoxyacetic Acid

-

Materials: 2,4-Dichlorophenoxyacetic acid, Deuterium oxide (D2O), Deuterated sulfuric acid (D2SO4), Methanol-d4 (CD3OD).

-

Procedure:

-

Dissolve 2,4-Dichlorophenoxyacetic acid in a solution of 20 wt% D2SO4 in CD3OD/D2O.

-

Heat the mixture in a sealed reaction vessel at a temperature and duration optimized for maximal deuterium incorporation (e.g., 95°C for 14 hours).

-

Monitor the deuterium incorporation by 1H NMR spectroscopy.

-

Upon completion, neutralize the reaction mixture and extract the deuterated 2,4-D using an appropriate organic solvent.

-

Purify the product by recrystallization or chromatography.

-

Confirm the structure and deuterium incorporation level by mass spectrometry and NMR.

-

Auxin Receptor Binding Assay

This protocol can be used to compare the binding affinity of 2,4-D and its deuterated analog to the TIR1/AFB auxin receptors.

Protocol: In Vitro Auxin Binding Assay

-

Materials: Purified TIR1/AFB-ASK1 protein complexes, radiolabeled auxin (e.g., [3H]IAA), unlabeled 2,4-D, unlabeled deuterated 2,4-D, binding buffer, nitrocellulose filters.

-

Procedure:

-

Incubate a fixed concentration of the purified receptor complex with a constant, low concentration of radiolabeled auxin and varying concentrations of unlabeled 2,4-D or its deuterated analog.

-

Allow the binding reaction to reach equilibrium.

-

Separate the protein-bound radiolabeled auxin from the free radiolabeled auxin by rapid filtration through nitrocellulose filters.

-

Quantify the radioactivity retained on the filters using a scintillation counter.

-

Determine the concentration of the competitor (2,4-D or its deuterated analog) that inhibits 50% of the specific binding of the radiolabeled auxin (IC50).

-

Calculate the binding affinity (Ki) for each compound.

-

Plant Uptake and Metabolism Study

This protocol uses radiolabeled compounds to quantify the uptake and metabolism of 2,4-D and its deuterated analog in plants.

Protocol: [14C]-Labeled Herbicide Uptake and Metabolism

-

Materials: [14C]-2,4-D, [14C]-deuterated 2,4-D (if available, otherwise a non-radiolabeled deuterated analog can be used with subsequent mass spectrometry analysis), susceptible plant species, scintillation cocktail, HPLC system.

-

Procedure:

-

Treat plants with a known amount of the [14C]-labeled herbicide.

-

At various time points, harvest the plants and separate them into roots and shoots.

-

Wash the plant material to remove any unabsorbed herbicide.

-

Homogenize the plant tissue and extract the radioactive compounds using an appropriate solvent system.

-

Quantify the total radioactivity in the extracts using a liquid scintillation counter to determine uptake.

-

Analyze the extracts by HPLC with a radioactivity detector to separate the parent herbicide from its metabolites.

-

Quantify the amount of parent compound and each metabolite to determine the rate of metabolism.

-

Gene Expression Analysis

This protocol measures the changes in the expression of auxin-responsive genes following treatment with 2,4-D or its deuterated analog.

Protocol: Quantitative Real-Time PCR (qRT-PCR)

-

Materials: Plant tissue treated with 2,4-D or its deuterated analog, RNA extraction kit, reverse transcriptase, qPCR master mix, gene-specific primers for auxin-responsive genes and a reference gene.

-

Procedure:

-

Extract total RNA from plant tissues at various time points after treatment.

-

Synthesize cDNA from the RNA using reverse transcriptase.

-

Perform qPCR using the cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green).

-

Quantify the relative expression levels of the target genes by normalizing to the expression of a stably expressed reference gene.

-

Compare the fold-change in gene expression between the different treatments.

-

Ethylene Production Measurement

This protocol quantifies the amount of ethylene produced by plants in response to treatment with 2,4-D or its deuterated analog.

Protocol: Gas Chromatography (GC) Measurement of Ethylene

-

Materials: Plants treated with 2,4-D or its deuterated analog, airtight containers, gas chromatograph equipped with a flame ionization detector (FID) or a photoionization detector (PID).

-

Procedure:

-

Place the treated plants in airtight containers for a defined period to allow ethylene to accumulate in the headspace.

-

Withdraw a sample of the headspace gas using a gas-tight syringe.

-

Inject the gas sample into the gas chromatograph.

-

Separate ethylene from other gases on a suitable column.

-

Quantify the amount of ethylene by comparing the peak area to that of a known ethylene standard.

-

Normalize the ethylene production to the fresh weight of the plant tissue and the accumulation time.

-

Conclusion

The mechanism of action of 2,4-D as a synthetic auxin is well-established, involving the perception by the TIR1/AFB signaling pathway and the subsequent induction of a cascade of physiological responses that lead to uncontrolled growth and plant death. The introduction of deuterium into the 2,4-D molecule is predicted to significantly impact its metabolic stability due to the kinetic isotope effect. This is expected to lead to a slower rate of detoxification, potentially resulting in increased herbicidal potency. The experimental protocols detailed in this guide provide a comprehensive framework for the synthesis of deuterated 2,4-D and for conducting a thorough comparative analysis of its binding affinity, uptake, metabolism, and physiological effects against the non-deuterated parent compound. Such research will not only provide valuable insights into the structure-activity relationship of auxin herbicides but also open avenues for the development of more effective and potentially more selective weed control agents.

References

An In-depth Technical Guide to the Solubility of 2,4-D-d3 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility of 2,4-D-d3 (2,4-Dichlorophenoxyacetic acid-d3) in various organic solvents. Given the limited direct experimental data on the deuterated form, this document leverages solubility data for the non-deuterated analog, 2,4-Dichlorophenoxyacetic acid (2,4-D). The physical and chemical properties of deuterated and non-deuterated compounds are generally very similar, making the solubility of 2,4-D a reliable proxy for this compound for most research and development applications.[1][2]

2,4-D is a systemic herbicide and a synthetic auxin.[3][4] Its solubility is a critical parameter in formulation development, environmental fate studies, and toxicological research.

Quantitative Solubility Data

The following table summarizes the solubility of 2,4-D in a range of common organic solvents. The data has been compiled from various sources and represents solubility at or around room temperature (20-25°C) unless otherwise specified.

| Organic Solvent | Solubility ( g/100 mL) | Temperature (°C) |

| Acetone | 16.8 | 25 |

| Acetonitrile | 1.06 | 20 |

| Benzene | 0.94 | 28 |

| Carbon Disulfide | 0.63 | 29 |

| Carbon Tetrachloride | 0.16 | 25 |

| Dioxane | 78.5 | 31 |

| Ethanol (95%) | 100 | 25 |

| Ethanol (50%) | 10.3 | 25 |

| Ethyl Ether | 27.0 | 25 |

| n-Hexane | 0.00357 | 20 |

| Isopropanol | 24.8 | 31 |

| Methanol | >50 | 20 |

| Methyl Isobutyl Ketone | 25 | 25 |

| Octanol | 5.41 | 20 |

| Toluene | 0.058 | 25 |

Data sourced from PubChem and the Agency for Toxic Substances and Disease Registry.[5]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a compound like this compound in an organic solvent. This method is based on the principle of saturation.

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solid, high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument.

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The exact amount should be more than what is expected to dissolve.

-

Add a known volume of the organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant from each vial using a pipette.

-

Dilute the supernatant with a known volume of the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a calibrated HPLC method or another appropriate analytical technique to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mg/L.

-

Visualizations

The following diagram illustrates the experimental workflow for determining the solubility of this compound in an organic solvent.

Caption: Experimental workflow for determining the solubility of this compound.

References

Methodological & Application

Application Note: Quantitative Analysis of 2,4-D in Soil using Isotope Dilution Mass Spectrometry with 2,4-D-d3

Introduction

2,4-Dichlorophenoxyacetic acid (2,4-D) is a widely used herbicide for the control of broadleaf weeds in agriculture and forestry.[1][2][3] Its extensive use raises concerns about its potential environmental fate and accumulation in soil, necessitating sensitive and accurate analytical methods for its quantification. This application note describes a robust and reliable method for the quantitative analysis of 2,4-D in soil samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with an isotope dilution strategy employing 2,4-D-d3 as an internal standard. The use of a stable isotope-labeled internal standard is critical for correcting matrix effects and variations in extraction efficiency and instrumental response, thereby ensuring high accuracy and precision.

Principle

The method involves the extraction of 2,4-D and the internal standard, this compound, from soil samples using an acidified organic solvent. The extract is then cleaned up and concentrated before analysis by LC-MS/MS. Quantification is achieved by comparing the peak area ratio of the analyte (2,4-D) to the internal standard (this compound) with a calibration curve prepared with known concentrations of both compounds.

Materials and Reagents

-

2,4-D analytical standard

-

This compound (deuterated internal standard)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Dichloromethane (HPLC grade)[4]

-

Acetic acid (glacial)

-

Formic acid

-

Sulfuric acid[4]

-

Sodium sulfate (anhydrous)

-

Deionized water

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

Experimental Protocols

Sample Preparation and Fortification

-

Air-dry soil samples at ambient temperature, and then sieve them through a 1.0 mm mesh to ensure homogeneity.

-

For recovery experiments, weigh 10 g of homogenized soil into a 50 mL polypropylene centrifuge tube.

-

Spike the soil sample with a known amount of 2,4-D standard solution.

-

Add a precise volume of this compound internal standard solution to the soil sample.

-

Allow the spiked samples to stand for a period to allow for interaction between the analytes and the soil matrix.

Extraction

-

To the 10 g soil sample, add 1 mL of 0.1 mol L-1 sulfuric acid to acidify the sample.

-

Add 20 mL of dichloromethane to the tube.

-

Vortex the tube for 1 minute, followed by sonication for 15 minutes in an ultrasonic bath.

-

Centrifuge the sample at 4000 rpm for 10 minutes.

-

Carefully decant the supernatant (dichloromethane extract) into a clean collection tube.

-

Repeat the extraction process (steps 2-5) with a fresh 20 mL aliquot of dichloromethane.

-

Combine the two extracts.

Extract Cleanup and Concentration

-

Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water.

-

Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of methanol for LC-MS/MS analysis.

LC-MS/MS Analysis

-

LC System: High-Performance Liquid Chromatography (HPLC) system

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm)

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 10 µL

-

MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.

-

Ion Transitions: Monitor specific precursor-to-product ion transitions for both 2,4-D and this compound.

Data Presentation

The following table summarizes typical quantitative data obtained using this method.

| Parameter | Result |

| Limit of Detection (LOD) | 0.005 ppm (mg/kg) |

| Limit of Quantification (LOQ) | 0.015 - 0.75 mg kg-1 |

| Recovery | 61 - 118% |

| Relative Standard Deviation (RSD) | < 4% |

| Linearity (R²) | ≥ 0.99 |

Experimental Workflow Diagram

Caption: Experimental workflow for the quantitative analysis of 2,4-D in soil.

Signaling Pathway/Logical Relationship Diagram

This method does not involve a biological signaling pathway. The logical relationship is a sequential experimental workflow, which is best represented by the workflow diagram above.

Conclusion

The described method provides a selective, sensitive, and accurate approach for the quantification of 2,4-D in soil. The use of the deuterated internal standard, this compound, is essential for achieving reliable results by compensating for potential matrix interferences and procedural losses. This protocol is suitable for researchers, scientists, and professionals involved in environmental monitoring and pesticide residue analysis.

References

Application Notes and Protocols for the Analysis of 2,4-D in Food Matrices using 2,4-D-d3 as an Internal Standard

Introduction

2,4-Dichlorophenoxyacetic acid (2,4-D) is a selective, systemic herbicide widely used for the control of broadleaf weeds in a variety of agricultural settings, including on cereal crops, fruits, and vegetables.[1][2] Its widespread use necessitates robust and accurate analytical methods for monitoring its residues in food commodities to ensure consumer safety and compliance with regulatory limits. The analysis of pesticide residues in complex food matrices is often challenged by matrix effects, which can lead to the inaccurate quantification of target analytes. The use of a stable isotope-labeled internal standard, such as 2,4-D-d3, is a highly effective strategy to compensate for these matrix effects and for potential analyte losses during sample preparation.[3] This document provides detailed application notes and protocols for the determination of 2,4-D in various food matrices using this compound as an internal standard, followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle

This method is based on the extraction of 2,4-D and its internal standard, this compound, from a homogenized food sample using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based procedure. In some matrices, a preliminary alkaline hydrolysis step is employed to convert all forms of 2,4-D (including its salts and esters) into the parent acid form, ensuring a comprehensive assessment of the total 2,4-D residue.[4][5] The extract is then cleaned up using dispersive solid-phase extraction (d-SPE) to remove interfering matrix components. The final extract is analyzed by LC-MS/MS, which provides high selectivity and sensitivity for the quantification of 2,4-D. The use of this compound as an internal standard allows for the accurate correction of variations in extraction efficiency and matrix-induced signal suppression or enhancement.

Quantitative Data Summary

The following tables summarize the performance characteristics of methods for the analysis of 2,4-D in various food matrices. It is important to note that the data presented is a compilation from various sources, and methodologies may differ.

Table 1: Recovery and Precision of 2,4-D in Food Matrices

| Food Matrix | Spiking Level (mg/kg) | Recovery (%) | Relative Standard Deviation (RSD, %) | Reference |

| Tomatoes | 0.05 | 110.5 | 5.6 | |

| 0.15 | 95.8 | 3.29 | ||

| Soybean | 0.01 | 86 - 107 | < 10 | |

| 0.1 | 86 - 107 | < 10 | ||

| 0.5 | 86 - 107 | < 10 | ||

| Corn | 0.01 | 86 - 107 | < 10 | |

| 0.1 | 86 - 107 | < 10 | ||

| 0.5 | 86 - 107 | < 10 | ||

| Tea | 0.05 - 1.0 | 88.05 - 113.28 | 3.46 - 6.43 | |

| Cotton | Not Specified | Not Specified | Not Specified |

Note: The data for tomatoes, soybean, and corn were generated from methods that did not explicitly state the use of this compound as an internal standard. The use of an internal standard is expected to improve precision.

Table 2: Linearity and Limits of Quantification (LOQs)

| Food Matrix | Linearity Range (mg/kg) | Correlation Coefficient (r²) | LOQ (mg/kg) | Reference |

| Tomatoes | 0.025 - 0.2 | > 0.99 | 0.025 | |

| Tea | 0.01 - 1.0 | > 0.99 | 0.05 | |

| Cotton | Not Specified | Not Specified | 0.01 |

Experimental Protocols

Protocol 1: General QuEChERS Method for Fruits and Vegetables

This protocol is a generalized procedure based on common QuEChERS methodologies for acidic pesticides.

1. Sample Preparation and Homogenization:

-

Weigh 10-15 g of a representative portion of the food sample into a blender.

-

Add a sufficient amount of water (if the sample is dry) and homogenize until a uniform consistency is achieved.

2. Extraction:

-

Weigh 10 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

-

Add 100 µL of the this compound internal standard working solution (e.g., 1 µg/mL in acetonitrile).

-

Add 10 mL of acetonitrile (with 1% acetic acid).

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

-

Immediately cap and shake vigorously for 1 minute.

-

Centrifuge at ≥3000 x g for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing 900 mg MgSO₄ and 300 mg of a suitable sorbent (e.g., PSA - primary secondary amine for general cleanup, C18 for high-fat matrices).

-

Vortex for 30 seconds.

-

Centrifuge at ≥3000 x g for 5 minutes.

4. Final Extract Preparation:

-

Take a 1 mL aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial.

-

The sample is now ready for LC-MS/MS analysis.

Protocol 2: Method with Alkaline Hydrolysis for Conjugated Residues

This protocol is adapted for matrices where 2,4-D may be present as conjugates.

1. Sample Preparation and Homogenization:

-

Prepare a homogenized sample as described in Protocol 1.

2. Alkaline Hydrolysis and Extraction:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 100 µL of the this compound internal standard working solution.

-

Add 5 mL of 1 M sodium hydroxide solution.

-

Vortex and let the mixture stand for 30 minutes at room temperature to allow for hydrolysis.

-

Neutralize the mixture by adding 5 mL of 1 M sulfuric acid.

-

Add 10 mL of acetonitrile.

-

Add QuEChERS extraction salts and proceed with the extraction and cleanup steps as described in Protocol 1.

LC-MS/MS Instrumental Conditions

The following are typical instrumental parameters for the analysis of 2,4-D and this compound.

Table 3: Typical LC-MS/MS Parameters

| Parameter | Setting |

| LC System | |

| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Start with 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 - 10 µL |

| MS/MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| Monitored Transitions | 2,4-D: e.g., m/z 219 -> 161 (Quantifier), m/z 221 -> 163 (Qualifier) |

| This compound: e.g., m/z 222 -> 164 | |

| Collision Energy | Optimized for each transition |

| Dwell Time | 50 - 100 ms |

Visualizations

Signaling Pathway of 2,4-D as a Synthetic Auxin

2,4-D acts as a synthetic auxin, disrupting normal plant growth processes in susceptible broadleaf plants. It binds to auxin receptors, leading to an overload of the natural auxin signaling pathway. This results in uncontrolled cell division and elongation, ethylene production, and the generation of reactive oxygen species, ultimately causing plant death.

Caption: Simplified signaling pathway of 2,4-D in a susceptible plant cell.

Experimental Workflow for 2,4-D Residue Analysis

The following diagram outlines the typical workflow for the analysis of 2,4-D residues in food samples using an internal standard and LC-MS/MS.